

2,4-Bis(trifluoromethyl)benzyl alcohol physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Bis(trifluoromethyl)benzyl alcohol

Cat. No.: B132734

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **2,4-Bis(trifluoromethyl)benzyl alcohol**

Introduction: A Key Fluorinated Building Block

2,4-Bis(trifluoromethyl)benzyl alcohol (CAS No. 143158-15-0) is a significant organofluorine compound utilized by researchers and synthetic chemists. As a member of the fluorinated benzyl alcohol family, its utility stems from the presence of two potent electron-withdrawing trifluoromethyl (-CF₃) groups on the aromatic ring. The specific 2,4-substitution pattern differentiates its electronic and steric profile from other isomers, such as the more commonly documented 3,5-bis(trifluoromethyl)benzyl alcohol. This unique arrangement influences the alcohol's reactivity, acidity, and conformational behavior, making it a valuable intermediate for introducing fluorinated moieties into complex target molecules, particularly in the fields of pharmaceutical drug discovery and materials science. The incorporation of -CF₃ groups is a well-established strategy for enhancing a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a detailed overview of its known physical properties, safety protocols, and the scientific rationale for its characterization.

Physicochemical and Spectroscopic Characterization

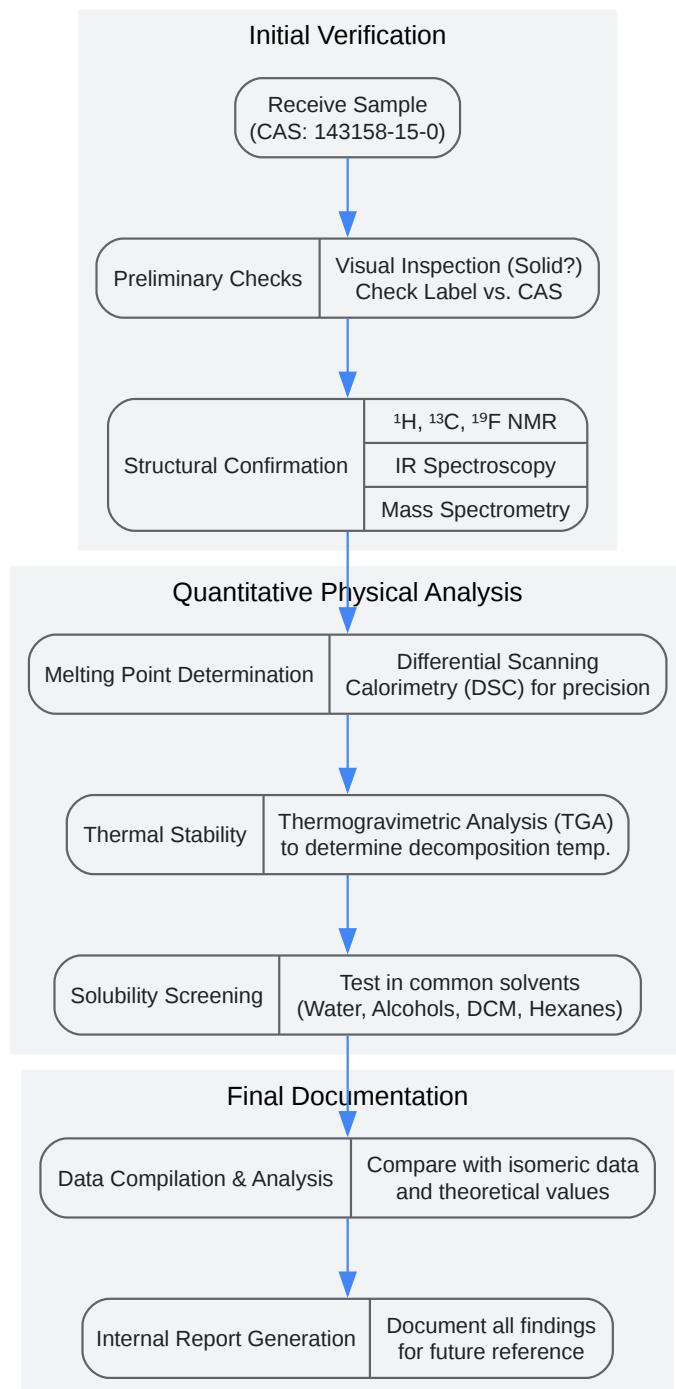
While specific quantitative physical data for the 2,4-isomer is not extensively published, a significant amount can be inferred from its Safety Data Sheet (SDS) and by comparative analysis with its isomers. The compound is known to be a solid crystalline material.[\[1\]](#)

Comparative Analysis of Isomeric Benzyl Alcohols

To provide researchers with a functional baseline for estimation and analytical planning, the table below contrasts the documented physical properties of the related and more thoroughly characterized 3,5-bis(trifluoromethyl)benzyl alcohol and 4-(trifluoromethyl)benzyl alcohol. These compounds serve as excellent benchmarks for predicting the behavior of the 2,4-isomer.

Property	3,5-Bis(trifluoromethyl)benzyl alcohol	4-(Trifluoromethyl)benzyl alcohol	2,4-Bis(trifluoromethyl)benzyl alcohol
CAS Number	32707-89-4 [2]	349-95-1 [3]	143158-15-0 [1]
Molecular Formula	C ₉ H ₆ F ₆ O [2]	C ₈ H ₇ F ₃ O [3]	C ₉ H ₆ F ₆ O [1]
Molecular Weight	244.13 g/mol [2]	176.14 g/mol [4]	Not explicitly stated, calculated as 244.13 g/mol
Appearance	White to light yellow crystal powder [5]	Liquid after melting [6]	Solid Crystalline [1]
Melting Point	53-56 °C [5]	18-20 °C [3] [4]	No data available
Boiling Point	40 °C @ 0.5 mmHg [5]	78-80 °C @ 4 mmHg [3] [4]	No data available
Flash Point	98 °C (208.4 °F) - closed cup [2]	100 °C (212 °F) [4]	No data available
Density	1.3954 (estimate) [5]	1.286 - 1.288 g/cm ³ [3] [4]	No data available
Solubility	No data available	Soluble in water [4]	No data available

Rationale for Spectroscopic Confirmation


For any researcher, confirming the identity and purity of a substance like **2,4-Bis(trifluoromethyl)benzyl alcohol** is paramount. The following spectroscopic methods are standard practice.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.
 - ^1H NMR would confirm the presence of the benzylic protons (-CH₂OH) and the distinct aromatic protons, whose splitting patterns and chemical shifts would verify the 2,4-substitution.
 - ^{13}C NMR would show the unique carbon signals, including the two distinct carbons bonded to the -CF₃ groups, which appear as quartets due to C-F coupling.
 - ^{19}F NMR is essential for fluorinated compounds. It would show two distinct singlets (or complex patterns if coupling to aromatic protons occurs), confirming the presence and electronic environment of the two non-equivalent trifluoromethyl groups.
- Infrared (IR) Spectroscopy: IR analysis is used to identify functional groups. The spectrum for this alcohol would be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretch of the alcohol group. Strong absorption bands between 1100-1350 cm⁻¹ would confirm the C-F stretching vibrations of the -CF₃ groups.[\[7\]](#)
- Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight (244.13 g/mol), and the fragmentation pattern would provide further structural evidence.

Experimental Workflow for Physical Property Characterization

A systematic approach is crucial when handling and characterizing a research chemical for which limited data is available. The following workflow outlines a logical sequence of operations for a scientist to validate and characterize a sample of **2,4-Bis(trifluoromethyl)benzyl alcohol**.

Workflow for Characterization of 2,4-Bis(trifluoromethyl)benzyl alcohol

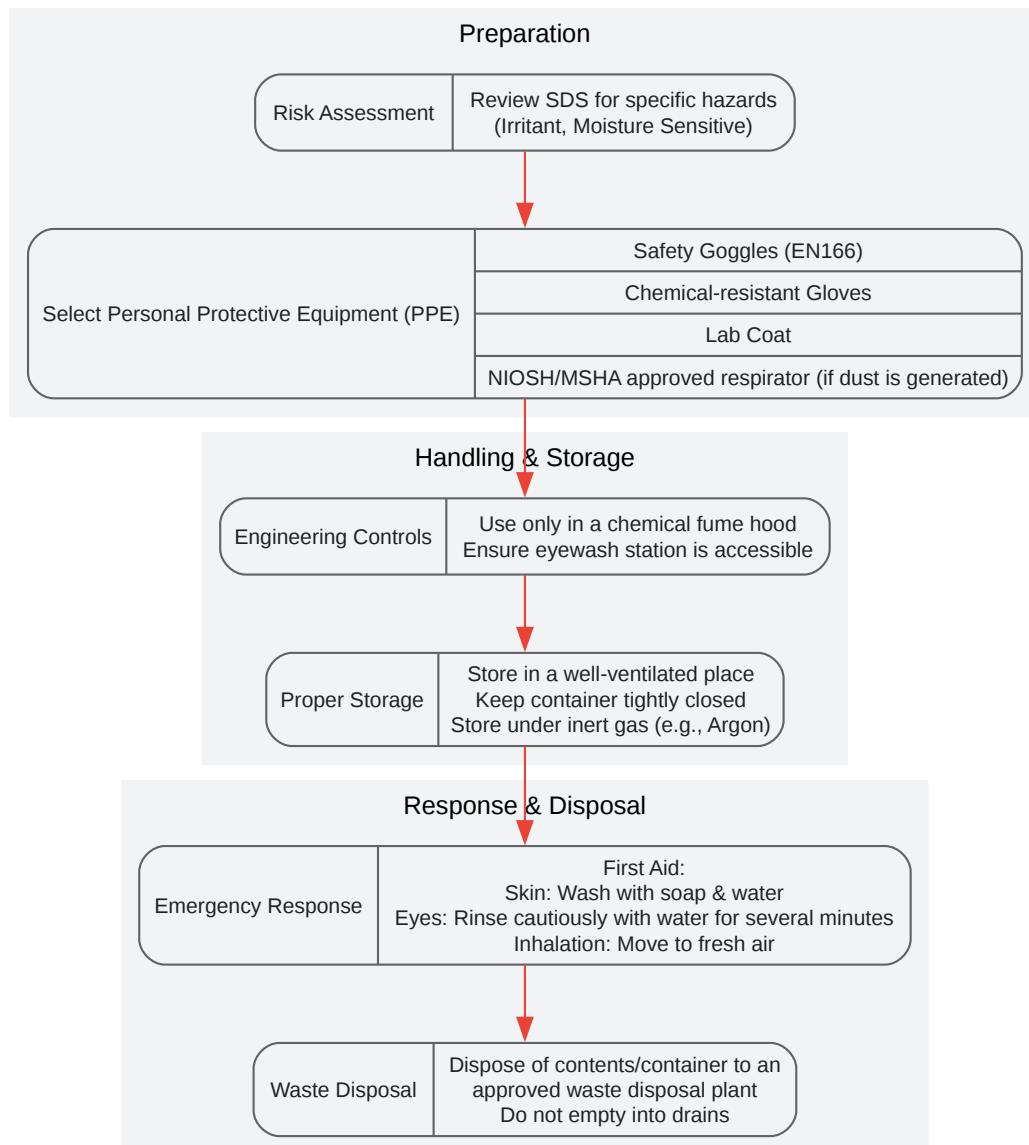
[Click to download full resolution via product page](#)

Caption: A logical workflow for the verification and detailed characterization of a research chemical.

Safety, Handling, and Storage

As a Senior Application Scientist, the paramount directive is to ensure safe laboratory operations. Based on available safety data, **2,4-Bis(trifluoromethyl)benzyl alcohol** must be handled with appropriate caution.[\[1\]](#)

Primary Hazards:[\[1\]](#)


- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.

The compound is also noted to be moisture and air sensitive, which dictates specific storage and handling protocols.

Standard Operating Procedure for Safe Handling

The following diagram outlines the critical decision-making process for safely handling this chemical, from risk assessment to disposal.

Safe Handling Protocol for 2,4-Bis(trifluoromethyl)benzyl alcohol

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 3,5-Bis(trifluoromethyl)benzyl alcohol 98 32707-89-4 [sigmaaldrich.com]
- 3. guidechem.com [guidechem.com]
- 4. 4-(Trifluoromethyl)benzyl alcohol, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 5. lookchem.com [lookchem.com]
- 6. Cas Landing [thermofisher.com]
- 7. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,4-Bis(trifluoromethyl)benzyl alcohol physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b132734#2-4-bis-trifluoromethyl-benzyl-alcohol-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com